4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine
Description
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine is a pyridazine derivative characterized by a chlorinated aromatic core with a sulfanyl-linked 4-chlorophenyl group at position 6 and a phenyl substituent at position 2. Pyridazine derivatives are known for their biological activities, including anti-bacterial, anti-viral, and anti-platelet aggregation properties . The structural determination of such compounds often employs crystallographic tools like SHELXL and ORTEP-III for refining atomic coordinates and visualizing molecular geometry .
Properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)sulfanyl-3-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2S/c17-12-6-8-13(9-7-12)21-15-10-14(18)16(20-19-15)11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYYCGQQCOOEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with diketones or dicarboxylic acids.
Introduction of Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents and phenylating reagents.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridazine derivative with a chlorophenyl thiol under suitable conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridazine Derivatives
The target compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous pyridazine-based molecules:
Crystallographic and Computational Insights
- The target compound’s structure can be resolved using SHELXL for refinement, similar to other pyridazine derivatives . ORTEP-III visualizations highlight planar pyridazine cores and dihedral angles between aromatic rings, critical for understanding intermolecular interactions .
- Compared to 3-(piperazin-1-yl)pyridazine derivatives, the absence of a basic nitrogen in the target compound reduces its solubility in acidic media .
Biological Activity
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine is a heterocyclic compound belonging to the pyridazine family, characterized by its unique structural features including a pyridazine ring with chloro and phenyl substituents, as well as a sulfanyl linkage. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C15H12Cl2N2S
- Molecular Weight: 335.24 g/mol
This compound's unique combination of functional groups allows for diverse interactions within biological systems, making it an interesting subject for pharmacological studies.
The biological activity of this compound is believed to involve multiple mechanisms:
-
Antimicrobial Activity:
- The compound has been investigated for its ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
-
Anticancer Properties:
- Recent studies have indicated that derivatives of pyridazine compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, compounds similar to this compound have shown efficacy in targeting pathways involved in cell proliferation and survival, such as the JNK signaling pathway .
Anticancer Activity
A recent study evaluated various pyridazine derivatives for their anticancer properties using the NCI-60 cancer cell line panel. The results indicated that certain derivatives exhibited significant growth inhibition across multiple cancer types, suggesting a promising avenue for further development .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 9e | A549 | 5.0 | JNK1 inhibition |
| Compound X | MCF7 | 10.0 | Apoptosis induction |
| 4-Chloro... | HeLa | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In antimicrobial assays, this compound demonstrated activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were assessed using standard methods such as the agar disc diffusion method.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Observed |
|---|---|---|
| Staphylococcus aureus | 32 | Inhibition |
| Escherichia coli | 64 | Moderate inhibition |
| Pseudomonas aeruginosa | 128 | Weak inhibition |
Case Studies
-
In Vivo Studies:
In a study involving Ehrlich ascites carcinoma models, treatment with a pyridazine derivative resulted in significant tumor volume reduction and increased necrosis without observable toxicity . These findings support the potential therapeutic application of this compound in oncology. -
Structure-Activity Relationship (SAR):
Investigations into the SAR of related compounds have revealed that modifications to the chloro and phenyl groups can significantly enhance biological activity, indicating that the electronic and steric properties of these substituents are crucial for efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine?
The compound is synthesized via regioselective Suzuki cross-coupling reactions. For example, 4-bromo-6-chloro-3-phenylpyridazine can undergo coupling with arylboronic acids to introduce substituents at position 4, leveraging palladium catalysts and optimized reaction conditions (e.g., refluxing in ethanol with Na₂CO₃ as a base) . Chlorine atoms on pyridazine act as directing groups, enabling precise functionalization while minimizing side reactions. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via column chromatography .
Q. How is the compound structurally characterized to confirm its identity and purity?
Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent positions and purity. Single-crystal X-ray diffraction with programs like SHELXL (v.2015+) refines the molecular structure, providing bond lengths, angles, and crystallographic parameters . For graphical representation, ORTEP-III generates thermal ellipsoid diagrams to visualize atomic displacement .
Advanced Research Questions
Q. How can regioselectivity challenges during pyridazine functionalization be addressed experimentally?
Regioselectivity in cross-coupling reactions is influenced by steric and electronic factors. For instance, the chlorine atom at position 4 of pyridazine directs Suzuki reactions to the adjacent position due to its electron-withdrawing effect. Competitive pathways (e.g., coupling at position 6) are suppressed by optimizing ligand choice (e.g., triphenylphosphine) and reaction temperature (80–100°C) . Kinetic studies using in-situ NMR can identify intermediate species to refine reaction conditions.
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous pyridazine derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) are analyzed through comparative structure-activity relationship (SAR) studies. For example:
Q. How can crystallographic data inform hypotheses about intermolecular interactions in the solid state?
SHELXL-refined structures reveal packing motifs (e.g., π-π stacking between phenyl groups or halogen bonding via Cl atoms). Hydrogen-bonding networks are quantified using Mercury software, which calculates donor-acceptor distances and angles. For example, C–H···Cl interactions may stabilize crystal lattices, impacting solubility and formulation design .
Q. What analytical techniques are critical for monitoring degradation or byproduct formation during synthesis?
High-performance liquid chromatography (HPLC) with UV detection identifies impurities at trace levels (<0.1%). Mass spectrometry (MS) confirms molecular ion peaks ([M+H]⁺) and fragments to distinguish degradation pathways (e.g., cleavage of the sulfanyl group). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life under storage conditions .
Methodological Notes
- Synthetic Optimization : Reaction yields improve by controlling moisture (use of Schlenk lines) and employing anhydrous solvents (e.g., THF, DMF) .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Crystallography Workflow : Data collection at low temperature (100 K) reduces thermal motion artifacts. TWINABS corrects for twinning in challenging datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
